![molecular formula C9H18O2 B15385398 4,4-Dimethyl-cyclohexanecarbaldehyde hydrate](/img/structure/B15385398.png)
4,4-Dimethyl-cyclohexanecarbaldehyde hydrate
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Description
4,4-Dimethyl-cyclohexanecarbaldehyde hydrate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Biological Activity
4,4-Dimethyl-cyclohexanecarbaldehyde hydrate (also known as 4,4-dimethyl-1-cyclohexanecarbaldehyde) is a compound of interest in various fields including organic chemistry and pharmacology. Its unique structure provides potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical formula of this compound is C₉H₁₆O, and its structure features a cyclohexane ring with two methyl groups and an aldehyde functional group. The presence of the aldehyde moiety is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Several studies have highlighted the compound's effectiveness against various bacterial strains.
- Cytotoxic Effects : Preliminary findings suggest potential cytotoxicity against certain cancer cell lines.
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, although further studies are needed to confirm this.
Antimicrobial Activity
In a study evaluating the antimicrobial effects of various aldehydes, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxic effects were assessed using several human cancer cell lines. The compound was tested against MCF-7 (breast cancer), Hep-G2 (liver cancer), and HCT-116 (colon cancer) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25.0 |
Hep-G2 | 30.5 |
HCT-116 | 28.0 |
The results suggest that this compound has promising cytotoxic effects, particularly against breast cancer cells.
The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the aldehyde group may play a crucial role in forming reactive intermediates that interact with cellular components leading to cytotoxicity and antimicrobial activity.
Case Studies
- Case Study on Antibacterial Efficacy : A comparative study involving various aldehydes showed that compounds similar to this compound had higher antibacterial efficacy than traditional antibiotics against resistant strains.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early apoptotic markers after exposure to the compound.
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4,4-dimethylcyclohexane-1-carbaldehyde;hydrate |
InChI |
InChI=1S/C9H16O.H2O/c1-9(2)5-3-8(7-10)4-6-9;/h7-8H,3-6H2,1-2H3;1H2 |
InChI Key |
OTXQIOWDOGSIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C=O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.